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Compound of Interest

Compound Name: FT113

Cat. No.: B607559

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic diseases and oncology, the
inhibition of de novo lipogenesis—the body's process of synthesizing fatty acids—has emerged
as a promising strategy. This guide provides a comprehensive comparison of the preclinical
FASN inhibitor FT113 with other key lipogenesis inhibitors that have advanced to clinical trials.
We will delve into their mechanisms of action, present available efficacy data, and detail the
experimental protocols used to generate this information.

Targeting De Novo Lipogenesis: A Multi-Enzyme
Pathway

De novo lipogenesis is a complex enzymatic cascade responsible for converting excess
carbohydrates into fatty acids for storage and cellular functions. Several key enzymes in this
pathway have been identified as therapeutic targets. This guide will focus on inhibitors of three
central enzymes: Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-
CoA Desaturase-1 (SCD1).

Below is a diagram illustrating the core de novo lipogenesis pathway and the points of inhibition
for the compounds discussed in this guide.
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Figure 1. De Novo Lipogenesis Pathway and Inhibitor Targets.

Fatty Acid Synthase (FASN) Inhibitors

FASN is a multi-enzyme protein that catalyzes the final steps of fatty acid synthesis. Its
inhibition is a key area of research for various therapeutic applications.

FT113: A Preclinical Candidate

FT113 is a potent, selective, and orally bioavailable inhibitor of FASN currently in the preclinical
stage of development.

Table 1: Preclinical Data for FT113

Parameter Value Cell Line/Assay

ICso (FASN enzyme) 213 nM Recombinant human FASN
ICso (Cellular FASN activity) 90 nM BT474 breast cancer cells
ICso (Cell proliferation) 26 nM MV4-11 leukemia cells

47 nM PC3 prostate cancer cells

MV4-11 xenograft model (25-

In Vivo Efficacy 32-50% tumor growth inhibition 50 malkg)
mg/kg
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Denifanstat (TVB-2640): A Clinical-Stage FASN Inhibitor

Denifanstat is a first-in-class, orally administered FASN inhibitor that has demonstrated clinical
efficacy in treating metabolic dysfunction-associated steatohepatitis (MASH) and acne vulgaris.

[1][2]

Table 2: Clinical Trial Data for Denifanstat
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Indication Phase Key Findings Reference

Primary Endpoints
Met:- IGA Success
Rate: 33.17% vs
14.58% placebo

. (p<0.0001)- Total

Acne Vulgaris 3 _ [3114](5]

Lesion Count
Reduction: 57.38%-
Inflammatory Lesion
Count Reduction:

63.45%

Primary Endpoints
Met:- MASH
resolution without
worsening of fibrosis
(=2-point NAS
reduction): 36% vs
13% placebo
(p=0.0044)- >2-point
MASH (F2/F3 NAS reduction without
Fibrosis) 20 worsening of fibrosis: leliliel
52% vs 20% placebo
(p=0.0003)Secondary
Endpoints:- Fibrosis
improvement by =1
stage without
worsening of MASH:
41% vs 18% placebo
(p=0.0103)

TVB-3567: An Emerging FASN Inhibitor

TVB-3567 is another selective FASN inhibitor from Sagimet Biosciences that has received IND
clearance for the treatment of acne.[9][10] Preclinical data suggests it has a strong profile for
dermatological applications.
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Acetyl-CoA Carboxylase (ACC) Inhibitors

ACC is the rate-limiting enzyme in de novo lipogenesis, catalyzing the conversion of acetyl-CoA
to malonyl-CoA. Several ACC inhibitors have been evaluated in clinical trials, primarily for the
treatment of non-alcoholic fatty liver disease (NAFLD) and MASH.

Table 3: Clinical Trial Data for ACC Inhibitors in NAFLD/MASH

Inhibitor

Phase

Key Findings (vs.
Placebo)

Reference

Firsocostat (GS-0976)

- Greater
improvements in liver
steatosis (MRI-PDFF)
when combined with
semaglutide (-9.8% to
-11.0% vs. -8.0% with

semaglutide alone).

[11][12][13][14]

Clesacostat (PF-
05221304)

2a

- Reduced liver fat.
Favorable safety and
tolerability profile
when combined with

ervogastat.

[15][16][17][18][19]

MK-4074

- Reduced liver
triglycerides by 36%.-

Increased plasma

triglycerides by 200%.

[20][21]

Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

SCD1 is a key enzyme in the synthesis of monounsaturated fatty acids from saturated fatty
acids. Its inhibition is being explored for the treatment of NASH and other metabolic disorders.

Aramchol: A Clinical-Stage SCD1 Inhibitor
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Aramchol is an orally administered, partial inhibitor of SCD1 that has shown promise in clinical
trials for NASH.

Table 4: Clinical Trial Data for Aramchol in NASH

Phase Key Findings (vs. Placebo) Reference

- NASH resolution without
worsening fibrosis: 16.7% vs
5% (OR=4.74)- Fibrosis
ob improvement by >1 stage 22123]
without worsening NASH:
29.5% vs 17.5% (OR=1.88)-
Significant reduction in ALT

levels.

- Confirmed high rate of
3 (Open-Label) histological fibrosis [24][25][26]

improvement.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of data from different
studies. Below are summaries of key experimental protocols cited in this guide.

FASN Inhibition Assay (In Vitro)

The activity of FASN and the potency of its inhibitors are often determined by monitoring the
oxidation of NADPH, a necessary cofactor for the enzyme.

Components:

- Purified FASN
Start: - Acetyl-CoA
Reaction Mixture - Malonyl-CoA
- NADPH

- Test Inhibitor

Spectrophotometric
Measurement of
NADPH oxidation

(A340 nm)

Incubation > Data Analysis:
(e.g., 37°C) Calculate ICso
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Figure 2. FASN Inhibition Assay Workflow.

Protocol Summary:

e Areaction mixture is prepared containing purified FASN enzyme, the substrates acetyl-CoA
and malonyl-CoA, and the cofactor NADPH.[27]

e The test inhibitor (e.g., FT113) at various concentrations is added to the mixture.
e The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).[27]

o The rate of NADPH oxidation is measured spectrophotometrically by monitoring the
decrease in absorbance at 340 nm.[27]

e The concentration of the inhibitor that causes 50% inhibition of FASN activity (ICso) is
calculated.

Alternatively, a high-resolution mass spectrometry-based assay can be used to directly monitor
the de novo synthesis of fatty acids.[28][29]

De Novo Lipogenesis Measurement (In Vivo)

The rate of de novo lipogenesis in vivo can be quantified by tracing the incorporation of stable
isotopes, such as deuterium from deuterated water (D20), into newly synthesized fatty acids.
[30][31][32]
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Figure 3. De Novo Lipogenesis Measurement Workflow.

Protocol Summary:

e Subjects are administered a dose of deuterated water (D20).

» Blood samples are collected at various time points.
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» Triglycerides are isolated from the plasma, typically from very-low-density lipoproteins
(VLDL).

e The triglycerides are hydrolyzed to release the fatty acids.
e The deuterium enrichment in the fatty acid pool is measured using mass spectrometry.

e The fractional contribution of de novo lipogenesis to the VLDL-triglyceride pool is calculated
based on the deuterium incorporation relative to the body water enrichment.

Clinical Assessment of Ache Severity

In clinical trials for acne treatments, the Investigator's Global Assessment (IGA) is a standard
primary endpoint.[33][34][35][36][37]

Investigator's Global Assessment (IGA) Scale for Acne Vulgaris:

The IGA is a 5- or 6-point scale used by clinicians to provide a global assessment of acne
severity. A typical 6-point scale is as follows:

0: Clear: No inflammatory or non-inflammatory lesions.

1: Almost Clear: Rare non-inflammatory lesions with no more than one small inflammatory
lesion.

2: Mild: Some non-inflammatory lesions with a few inflammatory lesions (papules/pustules
only).

3: Moderate: Many non-inflammatory lesions, some inflammatory lesions, and no more than
one nodule.

4: Severe: Numerous non-inflammatory and inflammatory lesions, and a few nodules.

5: Very Severe: Highly inflammatory acne covering a large area, with numerous nodules and
cysts.

Treatment success in clinical trials is often defined as achieving an IGA score of 0 (clear) or 1
(almost clear) and at least a 2-point reduction from the baseline score.[4]
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Clinical Assessment of MASH and Liver Fibrosis

The efficacy of treatments for MASH is evaluated through histological assessment of liver
biopsies. Key endpoints recommended by regulatory agencies include:

 MASH Resolution: Disappearance of steatohepatitis (inflammation and ballooning) without
worsening of liver fibrosis.

» Fibrosis Improvement: At least a one-stage improvement in liver fibrosis without worsening of
MASH.

The NAFLD Activity Score (NAS) is a composite score used to grade the severity of MASH
based on the degree of steatosis, lobular inflammation, and hepatocellular ballooning. A
reduction of at least 2 points in the NAS is often considered clinically significant.[6]

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive
imaging technique used to quantify the amount of fat in the liver and is a common endpoint in
early-phase clinical trials for NAFLD/MASH.[11]

Conclusion

The field of lipogenesis inhibition is rapidly evolving, with several promising candidates
targeting different enzymes in the pathway. While the FASN inhibitor FT113 shows potent
preclinical activity, other inhibitors like denifanstat (FASN), firsocostat (ACC), and aramchol
(SCD1) have demonstrated clinical proof-of-concept in various indications. This comparative
guide highlights the available data to aid researchers and drug developers in navigating this
dynamic therapeutic area. Direct head-to-head clinical trials will be necessary to definitively
establish the comparative efficacy and safety of these different approaches.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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